molecular formula C19H15NO4 B13090113 (R)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid

(R)-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid

Cat. No.: B13090113
M. Wt: 321.3 g/mol
InChI Key: OPGULWPUYIHQRI-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in the field of organic chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) as a reagent . Another method involves the use of acid chlorides . These methods result in the formation of stable crystalline solids that can be easily isolated and purified.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques allows for the efficient production of this compound in large quantities. The stability of the Fmoc-protected amino acids makes them suitable for industrial applications, where long shelf-life and robustness are essential.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.

    Substitution: Piperidine in dimethylformamide (DMF) is typically used to remove the Fmoc group.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of free amino acids.

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pentanoic acid: Similar structure but lacks the alkyne group.

    ®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)butanoic acid: Shorter carbon chain compared to pent-4-ynoic acid.

Uniqueness

®-2-((((9H-Fluoren-9-yl)oxy)carbonyl)amino)pent-4-ynoic acid is unique due to the presence of the alkyne group, which provides additional reactivity and versatility in chemical synthesis. This compound’s ability to undergo various chemical transformations makes it a valuable tool in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-yloxycarbonylamino)pent-4-ynoic acid

InChI

InChI=1S/C19H15NO4/c1-2-7-16(18(21)22)20-19(23)24-17-14-10-5-3-8-12(14)13-9-4-6-11-15(13)17/h1,3-6,8-11,16-17H,7H2,(H,20,23)(H,21,22)/t16-/m1/s1

InChI Key

OPGULWPUYIHQRI-MRXNPFEDSA-N

Isomeric SMILES

C#CC[C@H](C(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C#CCC(C(=O)O)NC(=O)OC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.